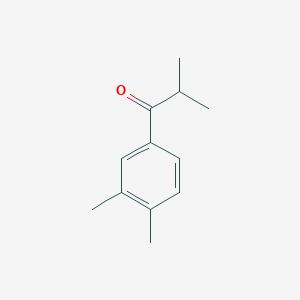
1-(3,4-Dimethylphenyl)-2-methylpropan-1-one
Overview
Description
1-(3,4-Dimethylphenyl)-2-methylpropan-1-one, also known as DMPM, is an organic compound with a molecular weight of 152.23. It is a colorless liquid with a faint aromatic odor. DMPM is a versatile compound that is used in a variety of applications, such as synthetic chemistry, pharmaceuticals, and materials science. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Molecular Structure Studies
- Research has been conducted on the molecular structures of compounds similar to 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one. For instance, studies have determined the molecular structures of related compounds and have observed that they exhibit hydrogen-bonded dimeric pairs. This research is crucial in understanding the chemical behavior and potential applications of such compounds (Burgess et al., 1998).
Synthesis and Reaction Studies
- Synthesis and reaction studies involving compounds like this compound have been explored. For instance, the Ritter reaction was used to synthesize various derivatives from similar compounds, showcasing potential pathways for creating new chemical entities (Rozhkova et al., 2013).
Radical Cation Study
- Studies on radical cations derived from similar molecules have been conducted. These studies are significant in understanding the electrochemical properties of these compounds, which could have implications in areas like material science and catalysis (Baciocchi et al., 1996).
Luminescence Sensing
- Certain derivatives of dimethylphenyl compounds have been synthesized and studied for their potential in luminescence sensing. These studies open doors for the development of new sensors and detection systems in various fields, including environmental monitoring and diagnostics (Shi et al., 2015).
X-ray Crystallography
- X-ray crystallography has been utilized to study the structures of cathinones, which are structurally related to this compound. This provides crucial information on the crystal structure and molecular geometry, which is vital for understanding the properties and potential applications of these compounds (Nycz et al., 2011).
Vibrational Spectra Analysis
- Research on vibrational spectra of compounds similar to this compound helps in understanding the molecular vibrations and interactions, which is important for applications in spectroscopy and molecular identification (Crowder & Lin, 1980).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDAGUHPKABEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B3037910.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)
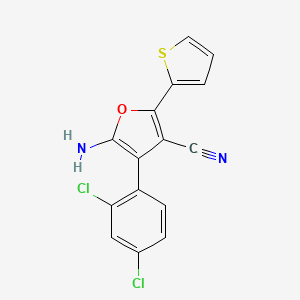
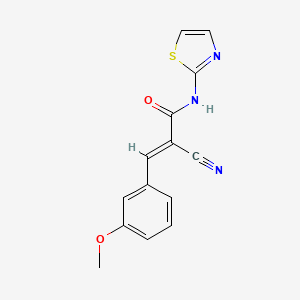

![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)

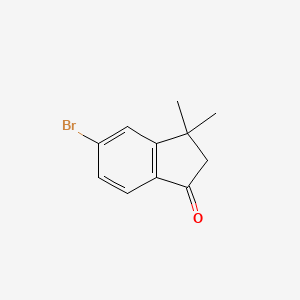
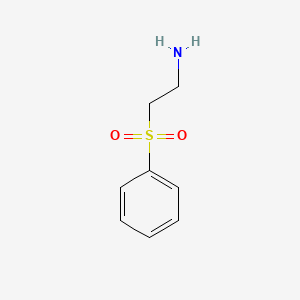
![2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037927.png)
![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)
![3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline](/img/structure/B3037930.png)
![4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3037932.png)